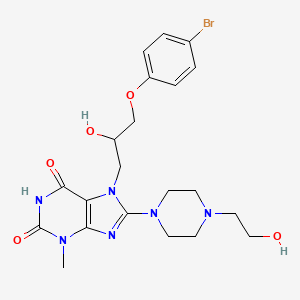
7-(3-(4-bromophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-(4-bromophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27BrN6O5 and its molecular weight is 523.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(3-(4-bromophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, exhibits notable biological activities that warrant detailed exploration. This article reviews its synthesis, biological mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H27BrN6O5
- Molecular Weight : 523.39 g/mol
- IUPAC Name : 7-(3-(4-bromophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methylpurine-2,6-dione
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Key steps include:
- Formation of the Bromophenoxy Group : Reaction of 4-bromophenol with epichlorohydrin.
- Piperazine Derivative Formation : Coupling with piperazine derivatives under basic conditions.
- Purification : Techniques such as chromatography are employed to isolate the final product.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cells:
- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases, influencing signaling pathways related to cell growth and apoptosis.
- DNA Interaction : Potential binding to DNA could interfere with replication and transcription processes.
- Cell Cycle Regulation : Studies suggest that it induces cell cycle arrest at the S phase, which is crucial for DNA damage repair mechanisms.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- Apoptosis Induction : It has been shown to activate caspases (caspase 3, 8, and 9), leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Experimental results demonstrate that exposure to this compound results in a substantial percentage of cells arrested in the S phase of the cell cycle, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may also possess antimicrobial properties:
- Bacterial and Fungal Inhibition : Similar piperazine derivatives have demonstrated efficacy against various bacterial strains and fungi .
Study on Anticancer Effects
A study published in PubMed Central examined the effects of similar purine derivatives on colon cancer cells. The results showed:
- Caspase Activation : Compounds similar to our target compound activated caspases significantly more than controls, indicating a robust apoptotic response.
- DNA Fragmentation : The tested compounds led to increased DNA fragmentation compared to control treatments .
Study on Antimicrobial Effects
In another investigation focused on piperazine derivatives, compounds were evaluated for their antibacterial and antifungal activities. Results indicated that certain modifications in the piperazine structure enhanced antimicrobial efficacy against resistant strains of bacteria .
Data Tables
| Biological Activity | Observations |
|---|---|
| Apoptosis Induction | Activation of caspases 3, 8, and 9 |
| Cell Cycle Arrest | Majority of cells arrested at S phase |
| Antimicrobial Efficacy | Effective against various bacterial strains |
属性
IUPAC Name |
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN6O5/c1-25-18-17(19(31)24-21(25)32)28(12-15(30)13-33-16-4-2-14(22)3-5-16)20(23-18)27-8-6-26(7-9-27)10-11-29/h2-5,15,29-30H,6-13H2,1H3,(H,24,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEPTVLXHLWXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CC(COC4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














